molecular formula C7H2ClF3O B15295261 2-Chloro-3,5,6-trifluorobenzaldehyde

2-Chloro-3,5,6-trifluorobenzaldehyde

Cat. No.: B15295261
M. Wt: 194.54 g/mol
InChI Key: BOOZYQMXXVRWGB-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,6-trifluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as catalytic reactions and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,6-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,5,6-trifluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,6-trifluorobenzaldehyde is primarily based on its ability to undergo various chemical reactions due to the presence of the aldehyde group and the electron-withdrawing effects of the chlorine and fluorine atoms. These substituents influence the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric effects. This makes it particularly useful in certain synthetic applications where these effects are desirable .

Properties

Molecular Formula

C7H2ClF3O

Molecular Weight

194.54 g/mol

IUPAC Name

2-chloro-3,5,6-trifluorobenzaldehyde

InChI

InChI=1S/C7H2ClF3O/c8-6-3(2-12)7(11)5(10)1-4(6)9/h1-2H

InChI Key

BOOZYQMXXVRWGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)C=O)F)F

Origin of Product

United States

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